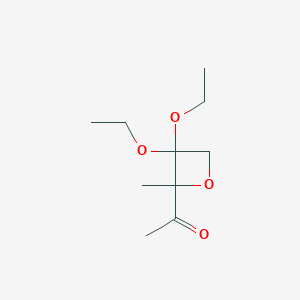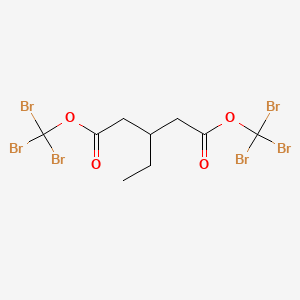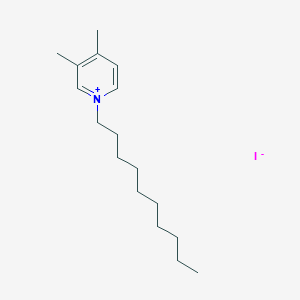![molecular formula C20H14O3 B14391905 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 89504-50-7](/img/structure/B14391905.png)
7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile with acetic anhydride (Ac2O) to yield 2-acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile . Another approach involves the condensation of 6-methoxy-2-naphthol with substituted 4-halobenzylidenmalononitriles or ethyl 4-halobenzylidenmalonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways. One of the key targets is the cytochrome P450 enzyme, specifically cytochrome P450 1A2 . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. The compound acts as an inhibitor of this enzyme, affecting the metabolism and activity of other substances.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-naphtho[1,2-b]pyran-4-one: A closely related compound with similar structural features.
7-Methoxy-2H-1-benzopyran-2-one: Another compound with a methoxy group and a benzopyran structure.
Naphthodithiophenes: These compounds have a similar naphtho structure and are used in organic electronics.
Uniqueness
7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific methoxy and phenyl substitutions, which confer distinct chemical and biological properties. Its ability to inhibit cytochrome P450 1A2 sets it apart from other similar compounds and makes it a valuable tool in biochemical research.
Properties
CAS No. |
89504-50-7 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
7-methoxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C20H14O3/c1-22-18-9-5-8-15-14(18)10-11-16-17(21)12-19(23-20(15)16)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI Key |
MBVNWTOFSFCUEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)

![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
